molecular formula C12H28IN B1213980 Nonyltrimethylammonium iodide CAS No. 37074-52-5

Nonyltrimethylammonium iodide

Cat. No.: B1213980
CAS No.: 37074-52-5
M. Wt: 313.26 g/mol
InChI Key: GLGKTHFFIPZYSJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nonyltrimethylammonium iodide (systematic name: N,N,N-trimethylnonan-1-aminium iodide) is a quaternary ammonium salt with the molecular formula C₁₂H₂₈IN and a molecular weight of 313.28 g/mol. Structurally, it consists of a nonyl (C₉H₁₉) chain attached to a trimethylammonium group (N⁺(CH₃)₃), paired with an iodide (I⁻) counterion. This compound is primarily utilized in industrial and research settings as a surfactant, phase-transfer catalyst, or precursor for organic synthesis due to its amphiphilic nature and ionic character.

For example, shorter-chain analogs like tetramethylammonium iodide (C₄H₁₂IN) exhibit high solubility in polar solvents such as water and methanol , while longer alkyl chains (e.g., nonyl) likely enhance solubility in organic solvents. Toxicity data from classify it as a hazardous substance, requiring careful handling.

Properties

CAS No.

37074-52-5

Molecular Formula

C12H28IN

Molecular Weight

313.26 g/mol

IUPAC Name

trimethyl(nonyl)azanium;iodide

InChI

InChI=1S/C12H28N.HI/c1-5-6-7-8-9-10-11-12-13(2,3)4;/h5-12H2,1-4H3;1H/q+1;/p-1

InChI Key

GLGKTHFFIPZYSJ-UHFFFAOYSA-M

SMILES

CCCCCCCCC[N+](C)(C)C.[I-]

Canonical SMILES

CCCCCCCCC[N+](C)(C)C.[I-]

Related CAS

35819-23-9 (Parent)

Synonyms

N,N,N-trimethyl-1-nonanaminium
nonyltrimethylammonium
nonyltrimethylammonium bromide
nonyltrimethylammonium chloride
nonyltrimethylammonium iodide
NTAB detergent

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Quaternary ammonium iodides share structural similarities but differ significantly in properties and applications based on alkyl/aryl substituents. Below is a comparative analysis:

Table 1: Comparative Properties of Quaternary Ammonium Iodides

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Key Applications References
Nonyltrimethylammonium iodide C₁₂H₂₈IN 313.28 Not reported Polar organic solvents (inferred) Surfactant, phase-transfer catalysis
Tetramethylammonium iodide C₄H₁₂IN 199.05 Sublimes at ~300°C Water, methanol Electrolyte, organic synthesis
Benzyltrimethylammonium iodide C₁₀H₁₆IN 277.15 178–179 Water, ethanol Phase-transfer catalyst
Phenyltrimethylammonium iodide C₉H₁₄IN 263.12 Sublimes at ~227°C Water, methanol Organic synthesis, intermediates
Allyltriethylammonium iodide C₉H₂₀IN 269.17 Not reported Polar solvents Ionic liquid precursor

Key Observations:

Structural Impact on Physical Properties: Alkyl Chain Length: Longer alkyl chains (e.g., nonyl) increase hydrophobicity, reducing water solubility compared to shorter analogs like tetramethylammonium iodide. This property makes this compound more suitable for organic-phase reactions . Aromatic vs. Aliphatic Groups: Benzyl- and phenyl-substituted derivatives exhibit higher melting points (e.g., 178°C for benzyltrimethylammonium iodide) compared to aliphatic analogs, likely due to π-π stacking interactions .

Toxicity and Safety: this compound is classified as hazardous in toxicity databases, whereas tetramethylammonium iodide is labeled non-hazardous . This discrepancy may arise from the longer alkyl chain enhancing membrane permeability and bioactivity.

Applications: Catalysis: Benzyltrimethylammonium iodide is widely used as a phase-transfer catalyst in nucleophilic substitutions due to its ability to stabilize transition states . Surfactancy: this compound’s amphiphilic structure facilitates micelle formation in detergents or emulsifiers .

Synthesis and Handling: this compound may require specialized synthetic protocols, such as alkylation of trimethylamine with nonyl iodide, whereas benzyl analogs are synthesized via quaternization of benzyl halides .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.